5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

Lipophilicity Drug-likeness Permeability

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 58859-82-8) is a heterocyclic benzimidazolone derivative incorporating a piperidine ring at the 1-position and a methyl substituent at the 5-position of the benzimidazolone core. Its free base (C₁₃H₁₇N₃O, MW 231.29 g/mol) exhibits a melting point of 196–197 °C and a calculated logP of approximately 2.61, while the hydrochloride salt (C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is the commercially supplied form at ≥95% purity.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
CAS No. 58859-82-8
Cat. No. B1433440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
CAS58859-82-8
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(8-9)15-13(17)16(12)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H
InChIKeyXCJJDJIKANGRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl (CAS 58859-82-8): Procurement-Ready Profile for CNS-Oriented Benzimidazolone Building Blocks


5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 58859-82-8) is a heterocyclic benzimidazolone derivative incorporating a piperidine ring at the 1-position and a methyl substituent at the 5-position of the benzimidazolone core. Its free base (C₁₃H₁₇N₃O, MW 231.29 g/mol) exhibits a melting point of 196–197 °C and a calculated logP of approximately 2.61, while the hydrochloride salt (C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is the commercially supplied form at ≥95% purity . This compound serves as a privileged building block in medicinal chemistry, offering a synthetically accessible piperidine handle for further derivatization and sharing the core scaffold of known OGG1 inhibitors and CNS-active pharmacophores [1].

Why Unsubstituted or 5-Halogenated Analogs Cannot Directly Replace 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl in Physicochemically Tuned Screening Libraries


Within the 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one chemotype, the nature of the 5-position substituent fundamentally alters the compound's physicochemical profile. The unsubstituted parent (CAS 20662-53-7, logP ~1.58, PSA 49.82 Ų) occupies a markedly different region of drug-like chemical space compared to the 5-methyl analog (logP ~2.61, PSA 26.93 Ų) [1]. This ~1 log unit increase in lipophilicity and ~23 Ų reduction in polar surface area cannot be replicated by simple formulation adjustments; they directly influence membrane permeability, protein binding, and pharmacokinetic behavior in any downstream derivative series [2]. Furthermore, the 5-chloro (CAS 53786-28-0) and 5-trifluoromethyl analogs introduce electron-withdrawing effects and distinct metabolic liabilities that diverge from the electron-donating, metabolically orthogonal character of the methyl group [3]. The availability of the title compound as a pre-formed hydrochloride salt further distinguishes it from free-base-only procurement options, offering immediate aqueous solubility for biological assays without additional salt screening .

Quantitative Differentiation Matrix: 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl vs. Closest Analogs


Calculated Lipophilicity: 5-Methyl Analog Exhibits a ~1.03 logP Unit Increase Over the Unsubstituted Parent

The 5-methyl substitution on the benzimidazolone core raises the calculated logP from 1.58 (unsubstituted parent, CAS 20662-53-7) to 2.61 (target compound free base), representing a 1.03 log unit increase in lipophilicity [1]. This shift moves the compound into the optimal logP range (1–3) for CNS drug candidates, while the parent remains below commonly cited CNS desirability thresholds [2].

Lipophilicity Drug-likeness Permeability

Polar Surface Area Reduction: 5-Methyl Analog Offers a ~23 Ų PSA Advantage for Membrane Permeation

The target compound exhibits a calculated topological polar surface area (tPSA) of 26.93 Ų, substantially lower than the 49.82 Ų recorded for the unsubstituted parent scaffold (CAS 20662-53-7) [1]. A tPSA below 60–70 Ų is generally associated with favorable oral absorption, and values below 90 Ų are correlated with blood-brain barrier penetration [2]. While both compounds meet the latter criterion, the 5-methyl analog's lower PSA provides a wider safety margin for maintaining CNS exposure when further substituents are added during lead optimization.

Polar surface area Membrane permeability CNS drug design

Melting Point Elevation: 5-Methyl Analog Melts ~13 °C Higher Than the Unsubstituted Parent, Impacting Solid-State Handling and Crystallinity

The free base of the target compound exhibits a melting point of 196–197 °C, compared to 183–185 °C for the unsubstituted parent 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 20662-53-7) . This ~13 °C elevation suggests enhanced crystal lattice stability, which can translate into improved solid-state storage characteristics, reduced hygroscopicity, and simpler powder handling during automated compound management workflows.

Melting point Crystallinity Solid-state properties

Hydrochloride Salt Form: Immediate Aqueous Solubility Advantage for Biological Assay Deployment

The target compound is commercially supplied as the hydrochloride salt (MW 267.75 g/mol, ≥95% purity), in contrast to the unsubstituted parent (CAS 20662-53-7) and 5-chloro analog (CAS 53786-28-0), which are predominantly available only as free bases . The HCl salt form provides immediate aqueous solubility without the need for pre-formulation salt screening or pH adjustment, enabling direct dissolution in biological assay buffers [1]. The free base of the 5-methyl analog (MW 231.29 g/mol) is also accessible for organic-phase reactions, offering dual-form procurement flexibility.

Salt form Aqueous solubility Biological assay compatibility

Scaffold Validation in OGG1 Inhibitor Chemical Space: N-Piperidinyl-Benzimidazolone Core is a Privileged Chemotype for Cancer Target Engagement

The N-piperidinyl-benzimidazolone scaffold, of which the title compound is a direct 5-methyl-substituted member, has been validated through an optimization campaign yielding the broadly used tool compound TH5487 and the highly potent TH8535 (OGG1 inhibitors with demonstrated cellular target engagement and efficacy against multiple cancer cell lines) [1]. While specific IC₅₀ data for the title compound against OGG1 have not been reported, the 5-methyl substitution pattern directly mirrors the substitution strategy employed in the optimization pathway, where varying the benzimidazolone substituents modulated potency [2]. The compound thus serves as a key intermediate or SAR probe within this therapeutically relevant inhibitor series.

OGG1 inhibitor DNA glycosylase Cancer Chemical probe

High-Impact Procurement Scenarios for 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl in Drug Discovery and Chemical Biology


CNS-Focused Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The compound's logP of ~2.61 and low tPSA of 26.93 Ų position it favorably within CNS drug-like chemical space, making it an ideal amine-bearing building block for library construction targeting neurological receptors, transporters, or enzymes . The piperidine NH₂ handle enables direct coupling to carboxylic acids, sulfonyl chlorides, or isocyanates without requiring protecting group manipulation, accelerating library synthesis timelines .

SAR Probe in OGG1 or Related Base Excision Repair Inhibitor Programs

Given the validated N-piperidinyl-benzimidazolone scaffold in OGG1 inhibitor development, the title compound can serve as a 5-methyl-substituted SAR probe to interrogate the steric and electronic requirements of the benzimidazolone binding pocket . The HCl salt form allows direct dissolution in biochemical assay buffers for immediate IC₅₀ determination without DMSO stock solubility concerns .

Reference Standard for Impurity Profiling of Benzimidazolone-Containing APIs

The compound's structural relationship to the benzimidazolone-piperidine impurity class (e.g., Pimozide EP Impurity A, Benperidol EP Impurity A) suggests potential utility as a characterized reference standard for HPLC impurity profiling or stability-indicating method validation . Its distinct retention time and UV chromophore facilitate unambiguous identification in complex pharmaceutical matrices.

Physicochemically Tuned Negative Control for 5-Halogenated Benzimidazolone Leads

In programs where 5-chloro or 5-trifluoromethyl benzimidazolone derivatives have emerged as lead compounds, the 5-methyl analog provides a matched molecular pair with inverted electronic character (electron-donating vs. electron-withdrawing). This allows deconvolution of electronic effects from steric effects in SAR analysis, a critical step in lead optimization .

Quote Request

Request a Quote for 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.